Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the amino acid moiety, and the final coupling with benzyl and isopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is essential to meet the stringent requirements for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and pyrrolidine derivatives, such as:
- Benzyl (pyrrolidin-2-ylmethyl)carbamate
- Isopropyl (pyrrolidin-2-ylmethyl)carbamate
Uniqueness
Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H33N3O3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C21H33N3O3/c1-15(2)19(22)20(25)23-12-8-11-18(23)13-24(16(3)4)21(26)27-14-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,22H2,1-4H3 |
InChI Key |
LCOIWWBKCHWJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(C(C)C)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.